molecular formula C21H26N2O3 B3571733 1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE

1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE

Cat. No.: B3571733
M. Wt: 354.4 g/mol
InChI Key: DRLNNKCMVANLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(14-20(19)26-2)16-22-10-12-23(13-11-22)21(24)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNNKCMVANLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.